1,1'-Ferrocenediboronicacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

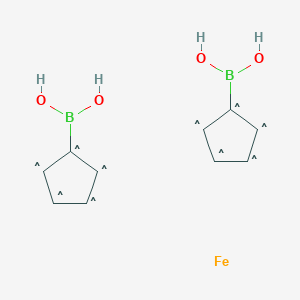

1,1’-Ferrocenediboronic acid is a chemical compound with the empirical formula C10H4B2FeO4 . It has a molecular weight of 265.60 . It is used as a ligand bridge linker .

Synthesis Analysis

The synthesis of 1,1’-Ferrocenediboronic acid involves the formation of boronic esters. The reversibility of boronic ester formation from boronic acids and diols can be controlled by choosing an appropriate solvent .

Molecular Structure Analysis

The molecular structure of 1,1’-Ferrocenediboronic acid is represented by the formula C10H4B2FeO4 . The structure of this compound is similar to 1,1’-ferrocenediyl, but the electronic interaction of the ferrocene with the aminophenols is minimal .

Chemical Reactions Analysis

1,1’-Ferrocenediboronic acid can undergo various chemical reactions. For instance, it can form ferrocene dimers and trimers when mixed with tetrol 1 with an indacene framework, and ferrocenemonoboronic acid 4 .

Physical And Chemical Properties Analysis

1,1’-Ferrocenediboronic acid is a light yellow to amber to dark green powder or crystal . It has a melting point of 191 °C (dec.) (lit.) .

Scientific Research Applications

Sensing Applications

Boronic acids, including 1,1’-Ferrocenediboronic acid, have been increasingly utilized in various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in both homogeneous assays and heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can be particularly useful in research involving the tracking and study of biological molecules.

Protein Manipulation and Modification

Boronic acids have shown significant growth in their interaction with proteins, their manipulation, and cell labelling . This makes 1,1’-Ferrocenediboronic acid potentially useful in protein-related research and applications.

Separation Technologies

Boronic acids have been used in separation technologies . Given its unique properties, 1,1’-Ferrocenediboronic acid could potentially be used in similar applications, aiding in the separation of specific molecules in a mixture.

Development of Therapeutics

Boronic acids have been used in the development of therapeutics . As such, 1,1’-Ferrocenediboronic acid could potentially be used in the development of new therapeutic agents.

Electrochemical Biosensors

Boronic acids can be used to modify the surface of metal and carbon electrodes with biomaterials such as enzymes, antibodies, and DNA . This suggests that 1,1’-Ferrocenediboronic acid could potentially be used in the construction of electrochemical biosensors.

Mechanism of Action

Safety and Hazards

1,1’-Ferrocenediboronic acid is classified under the GHS07 hazard class . It has hazard statements H315-H319, which indicate that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, and washing hands and face thoroughly after handling .

Future Directions

properties

InChI |

InChI=1S/2C5H6BO2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*1-4,7-8H; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJUYSVSRMEAIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([C]1[CH][CH][CH][CH]1)(O)O.B([C]1[CH][CH][CH][CH]1)(O)O.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12B2FeO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1'-Ferrocenediboronicacid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2377398.png)

![N-(3,4-dimethoxyphenethyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2377399.png)

![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2377402.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]cyclopropanecarboxamide](/img/structure/B2377403.png)

![N-{4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2377406.png)

![N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2377409.png)

![2-[(4-Chlorophenyl)thio]ethanamine hydrochloride](/img/structure/B2377412.png)

![Sodium 1'-[(tert-butoxy)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylate](/img/structure/B2377418.png)